molecular formula C8H11N3O B8707896 2,6-Dimethylisonicotinohydrazide

2,6-Dimethylisonicotinohydrazide

Cat. No.: B8707896
M. Wt: 165.19 g/mol
InChI Key: UVSPTVXFBRFLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylisonicotinohydrazide is a chemical compound known for its diverse applications in medicinal chemistry and industrial processes. It is a derivative of isonicotinic acid and features a hydrazide functional group, which contributes to its reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylisonicotinohydrazide typically involves the reaction of 2,6-dimethylisonicotinic acid with hydrazine hydrate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2,6-Dimethylisonicotinic acid+Hydrazine hydrate2,6-Dimethylisonicotinic acid hydrazide+Water\text{2,6-Dimethylisonicotinic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2,6-Dimethylisonicotinic acid+Hydrazine hydrate→2,6-Dimethylisonicotinic acid hydrazide+Water

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylisonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,6-Dimethylisonicotinohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and hydrazones.

    Biology: It serves as a precursor for the development of bioactive molecules with potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-tubercular activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylisonicotinohydrazide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of essential components of bacterial cell walls, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

2,6-Dimethylisonicotinohydrazide can be compared with other similar compounds such as isonicotinic acid hydrazide and nicotinic acid hydrazide. While all these compounds share a common hydrazide functional group, their chemical properties and applications can differ significantly:

    Isonicotinic Acid Hydrazide: Known for its use in the treatment of tuberculosis.

    Nicotinic Acid Hydrazide: Used in the synthesis of various bioactive molecules and pharmaceuticals.

The uniqueness of this compound lies in its specific structural modifications, which can impart distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2,6-dimethylpyridine-4-carbohydrazide

InChI

InChI=1S/C8H11N3O/c1-5-3-7(8(12)11-9)4-6(2)10-5/h3-4H,9H2,1-2H3,(H,11,12)

InChI Key

UVSPTVXFBRFLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)NN

Origin of Product

United States

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